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Compound of Interest

Compound Name:
1-Propylpiperazine

Dihydrobromide

Cat. No.: B1364186 Get Quote

An In-Depth Technical Guide to 1-Propylpiperazine Dihydrobromide for Advanced Research

and Development

Introduction
1-Propylpiperazine Dihydrobromide is a versatile chemical intermediate that holds significant

value within the pharmaceutical and chemical research sectors. As the dihydrobromide salt of

1-propylpiperazine, this compound offers enhanced stability and solubility, making it a highly

effective building block in organic synthesis.[1] Its molecular structure, featuring a piperazine

ring, is a common scaffold in a multitude of bioactive molecules, particularly those targeting the

central nervous system (CNS).[1] This guide provides a comprehensive overview of its

chemical properties, applications, and handling protocols, designed for researchers and drug

development professionals who require a deeper understanding of its utility and function.

Physicochemical and Structural Properties
The fundamental characteristics of 1-Propylpiperazine Dihydrobromide are summarized

below. These properties are critical for its application in experimental design, ensuring accurate

stoichiometric calculations and appropriate solvent selection.
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Property Value Reference

Molecular Formula C₇H₁₆N₂ · 2HBr [1][2]

Molecular Weight 290.04 g/mol [1][2][3]

CAS Number 64262-23-3 [2][3]

Appearance
White to off-white crystalline

powder
[1][4]

Melting Point 254 - 264.5 °C [1][2][4]

Solubility Soluble in water (50 mg/mL) [2]

Chemical Structure Analysis
The structure of 1-Propylpiperazine Dihydrobromide is key to its reactivity and utility. The

core is a piperazine ring, a six-membered heterocycle containing two nitrogen atoms at

opposite positions. One nitrogen is substituted with a propyl group, while the other remains a

secondary amine. In the dihydrobromide salt form, both nitrogen atoms are protonated and

associated with bromide counter-ions. This salt formation significantly increases the

compound's melting point and enhances its solubility in aqueous media compared to its

freebase form.

Caption: Chemical structure of 1-Propylpiperazine Dihydrobromide.

Core Applications in Scientific Research
The utility of 1-Propylpiperazine Dihydrobromide spans several domains, primarily driven by

its structural attributes.

Pharmaceutical Development: This compound is a crucial intermediate in the synthesis of

novel pharmaceuticals.[1] The piperazine moiety is a well-established pharmacophore in

many CNS agents, including antipsychotics and antidepressants. The propyl group provides

a lipophilic chain that can be critical for modulating a drug's pharmacokinetic profile, such as

its ability to cross the blood-brain barrier. It has been specifically utilized in the synthesis of

amidines and sulfonamides of 5- and 6-amino-2,3-bis(4-alkyl-1-piperazinyl)quinoxalines,

which have been investigated for their therapeutic potential.[2][4][5]
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Neuropharmacology Studies: Researchers employ this molecule to investigate

neurotransmitter systems.[1] By serving as a precursor to more complex molecules, it aids in

the development of new ligands for receptors and transporters, thereby helping to elucidate

the mechanisms of neurological and psychiatric disorders.[1]

Biochemical and Analytical Applications: In biochemical research, it can be used in various

assays to study enzyme activities and interactions.[1] Furthermore, its stability and purity

make it a suitable standard in analytical methods for drug testing and quality control in

pharmaceutical manufacturing.[1]

Organic and Materials Science: Beyond pharmaceuticals, it serves as a building block in

general organic synthesis and in the creation of specialized polymers, where it can enhance

material properties like durability.[1] A noted reaction is its use with potassium thiocyanate to

produce 1-(4-n-propyl)piperazine thioamide.[2][4]

Experimental Protocol: Synthesis of a Quinoxaline
Derivative
To illustrate its practical application, this section outlines a representative workflow for using 1-
Propylpiperazine Dihydrobromide as a nucleophile in an aromatic substitution reaction to

synthesize a bioactive quinoxaline derivative. This protocol is a self-validating system, with

built-in checkpoints for reaction monitoring and product purification.

Causality: The choice of a polar aprotic solvent like DMSO is to ensure the solubility of the ionic

dihydrobromide salt and the quinoxaline starting material. The use of a non-nucleophilic base

(e.g., DIPEA) is critical to deprotonate the piperazine nitrogens, activating them for nucleophilic

attack without competing in the reaction. The reaction is heated to overcome the activation

energy of the nucleophilic aromatic substitution.
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Start: Reagent Preparation

Dissolve 1-Propylpiperazine Dihydrobromide
and Dichloro-quinoxaline in DMSO

Step 1

Add Diisopropylethylamine (DIPEA)
under Nitrogen Atmosphere

Step 2

Heat Reaction Mixture
(e.g., 80-100°C)

Step 3

Monitor Reaction Progress via TLC/LC-MS

Control Incomplete

Quench Reaction with Water

Complete

Extract Product with Ethyl Acetate

Step 4

Purify via Column Chromatography

Step 5

Characterize Product
(NMR, MS, etc.)

Step 6

End: Pure Product

Click to download full resolution via product page

Caption: Workflow for synthesis using 1-Propylpiperazine Dihydrobromide.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 7 Tech Support

https://www.benchchem.com/product/b1364186?utm_src=pdf-body-img
https://www.benchchem.com/product/b1364186?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1364186?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Step-by-Step Methodology
Reagent Preparation: In a flame-dried round-bottom flask under a nitrogen atmosphere,

dissolve 1.0 equivalent of the starting dichloro-quinoxaline substrate and 2.2 equivalents of

1-Propylpiperazine Dihydrobromide in anhydrous dimethyl sulfoxide (DMSO).

Base Addition: Slowly add 4.5 equivalents of a non-nucleophilic base, such as N,N-

Diisopropylethylamine (DIPEA), to the stirred solution at room temperature. The base

neutralizes the hydrobromide, liberating the free piperazine for reaction.

Reaction Execution: Heat the reaction mixture to 80-100 °C. The elevated temperature

facilitates the nucleophilic aromatic substitution.

Reaction Monitoring: Periodically take aliquots from the reaction mixture to monitor its

progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass

Spectrometry (LC-MS) until the starting material is consumed.

Work-up and Extraction: After completion, cool the mixture to room temperature and pour it

into a separatory funnel containing deionized water. Extract the aqueous phase three times

with a suitable organic solvent, such as ethyl acetate.

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and

concentrate under reduced pressure. Purify the resulting crude product using silica gel

column chromatography.

Characterization: Confirm the identity and purity of the final product using standard analytical

techniques, such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass

Spectrometry (MS).

Safety, Handling, and Storage
As a responsible scientist, proper handling of all chemicals is paramount. 1-Propylpiperazine
Dihydrobromide requires careful management to ensure laboratory safety.

Hazard Identification: The compound is classified as an irritant. It can cause skin irritation

(H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[2]
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Personal Protective Equipment (PPE): Always use appropriate PPE, including chemical-

resistant gloves, safety goggles or a face shield, and a lab coat. When handling the powder,

a dust mask (e.g., N95) is recommended to avoid inhalation.[2]

Handling Procedures: Handle in a well-ventilated area, preferably within a chemical fume

hood, to minimize exposure. Avoid generating dust.

Storage: Store the compound in a tightly sealed container in a dry, cool place. It is stable at

room temperature.[1]

Conclusion
1-Propylpiperazine Dihydrobromide is a high-value chemical reagent with significant utility in

drug discovery and chemical synthesis. Its defined physicochemical properties, coupled with

the reactive potential of its piperazine core, make it an indispensable tool for creating complex

molecules, particularly those aimed at neuropharmacological targets. Understanding its

properties, reaction mechanisms, and proper handling protocols enables researchers to

leverage its full potential safely and effectively, paving the way for innovations in medicine and

material science.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b1364186#molecular-weight-and-formula-of-1-
propylpiperazine-dihydrobromide]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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